Cas no 512786-36-6 ((2-BROMO-3-METHYL-PHENYL)-ACETIC ACID METHYL ESTER)

(2-BROMO-3-METHYL-PHENYL)-ACETIC ACID METHYL ESTER 化学的及び物理的性質
名前と識別子
-
- Benzeneacetic acid, 2-bromo-3-methyl-, methyl ester
- Methyl 2-(2-bromo-3-methylphenyl)acetate
- (2-BROMO-3-METHYL-PHENYL)-ACETIC ACID METHYL ESTER
- 512786-36-6
- SCHEMBL20045091
- F85877
- MFCD18398850
-
- MDL: MFCD18398850
- インチ: InChI=1S/C10H11BrO2/c1-7-4-3-5-8(10(7)11)6-9(12)13-2/h3-5H,6H2,1-2H3
- InChIKey: CTUNQEFZKJXZQU-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=CC=C1)CC(=O)OC)Br
計算された属性
- せいみつぶんしりょう: 241.99424g/mol
- どういたいしつりょう: 241.99424g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 26.3Ų
(2-BROMO-3-METHYL-PHENYL)-ACETIC ACID METHYL ESTER 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1091505-1g |
Methyl 2-bromo-3-methylbenzeneacetate |
512786-36-6 | 95% | 1g |
$1480 | 2025-02-26 | |
Enamine | BBV-40248804-2.5g |
(2-BROMO-3-METHYL-PHENYL)-ACETIC ACID METHYL ESTER |
512786-36-6 | 95% | 2.5g |
$1871.0 | 2023-10-28 | |
Enamine | BBV-40248804-1.0g |
(2-BROMO-3-METHYL-PHENYL)-ACETIC ACID METHYL ESTER |
512786-36-6 | 95% | 1.0g |
$903.0 | 2023-01-08 | |
1PlusChem | 1P024HN0-1g |
Methyl 2-(2-bromo-3-methylphenyl)acetate |
512786-36-6 | 95% | 1g |
$385.00 | 2024-04-30 | |
1PlusChem | 1P024HN0-100mg |
Methyl 2-(2-bromo-3-methylphenyl)acetate |
512786-36-6 | 95% | 100mg |
$85.00 | 2024-04-30 | |
Aaron | AR024HVC-250mg |
Methyl 2-(2-bromo-3-methylphenyl)acetate |
512786-36-6 | 95% | 250mg |
$86.00 | 2025-02-13 | |
Enamine | BBV-40248804-5.0g |
(2-BROMO-3-METHYL-PHENYL)-ACETIC ACID METHYL ESTER |
512786-36-6 | 95% | 5.0g |
$2369.0 | 2023-01-08 | |
Enamine | BBV-40248804-5g |
(2-BROMO-3-METHYL-PHENYL)-ACETIC ACID METHYL ESTER |
512786-36-6 | 95% | 5g |
$2369.0 | 2023-10-28 | |
Enamine | BBV-40248804-10g |
(2-BROMO-3-METHYL-PHENYL)-ACETIC ACID METHYL ESTER |
512786-36-6 | 95% | 10g |
$2980.0 | 2023-10-28 | |
Aaron | AR024HVC-1g |
Methyl 2-(2-bromo-3-methylphenyl)acetate |
512786-36-6 | 95% | 1g |
$224.00 | 2025-02-13 |
(2-BROMO-3-METHYL-PHENYL)-ACETIC ACID METHYL ESTER 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
(2-BROMO-3-METHYL-PHENYL)-ACETIC ACID METHYL ESTERに関する追加情報
Chemical Profile of (2-BROMO-3-METHYL-PHENYL)-ACETIC ACID METHYL ESTER (CAS No. 512786-36-6)
(2-BROMO-3-METHYL-PHENYL)-ACETIC ACID METHYL ESTER, identified by its CAS number 512786-36-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aromatic carboxylic acid esters, characterized by a brominated and methyl-substituted phenyl ring attached to an acetic acid methyl ester moiety. Its unique structural features make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The molecular structure of (2-BROMO-3-METHYL-PHENYL)-ACETIC ACID METHYL ESTER consists of a benzene ring substituted with a bromine atom at the 2-position and a methyl group at the 3-position. This substitution pattern enhances its reactivity, making it a versatile building block for further chemical modifications. The presence of the ester group at the end of the acetic acid chain contributes to its solubility in organic solvents, facilitating its use in synthetic protocols.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The bromine atom in (2-BROMO-3-METHYL-PHENYL)-ACETIC ACID METHYL ESTER serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely employed in drug discovery to construct complex molecular architectures. These reactions enable the introduction of diverse functional groups, expanding the chemical space available for designing new drug candidates.
One of the most compelling aspects of (2-BROMO-3-METHYL-PHENYL)-ACETIC ACID METHYL ESTER is its utility in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its role as a precursor in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The phenyl ring and its substituents can interact with specific amino acid residues in protein targets, modulating their activity and potentially leading to therapeutic effects.
Recent advancements in computational chemistry have further highlighted the significance of (2-BROMO-3-METHYL-PHENYL)-ACETIC ACID METHYL ESTER as a scaffold for drug design. Molecular docking simulations have shown that this compound can bind effectively to enzymes and receptors involved in metabolic disorders, suggesting its potential as an anti-diabetic agent. Additionally, its structural features make it a candidate for developing antimicrobial compounds, addressing the growing challenge of antibiotic resistance.
The synthesis of (2-BROMO-3-METHYL-PHENYL)-ACETIC ACID METHYL ESTER typically involves multi-step organic transformations starting from commercially available aromatic precursors. The bromination and methylation steps are crucial and require precise control to achieve high yields and purity. Modern synthetic methodologies, including flow chemistry and catalytic processes, have improved the efficiency of these reactions, making large-scale production more feasible.
In conclusion, (2-BROMO-3-METHYL-PHENYL)-ACETIC ACID METHYESTER (CAS No. 512786-36-6) is a multifaceted compound with broad applications in pharmaceutical research and drug development. Its unique structural features and reactivity make it an indispensable tool for chemists and biologists working on innovative therapeutic strategies. As our understanding of biological targets continues to evolve, compounds like this are poised to play a pivotal role in addressing some of the most pressing challenges in medicine today.
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